molecular formula C12H11F3N2S B12855739 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol

Cat. No.: B12855739
M. Wt: 272.29 g/mol
InChI Key: UPMYNDOHXUCSEI-UHFFFAOYSA-N
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Description

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is a chemical compound with the molecular formula C12H11F3N2S and a molecular weight of 272.29 g/mol This compound features a quinoline ring substituted with a trifluoromethyl group at the 6-position and an aminoethanethiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Aminoethanethiol Substitution: The final step involves the substitution of the aminoethanethiol group at the 4-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using appropriate thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid
  • 4-[(2-Mercaptoethyl)amino]-6-(trifluoromethyl)quinoline

Uniqueness

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is unique due to the presence of both the trifluoromethyl group and the aminoethanethiol group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminoethanethiol group provides reactivity towards various chemical transformations.

Properties

Molecular Formula

C12H11F3N2S

Molecular Weight

272.29 g/mol

IUPAC Name

2-[[6-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol

InChI

InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(7-8)11(3-4-16-10)17-5-6-18/h1-4,7,18H,5-6H2,(H,16,17)

InChI Key

UPMYNDOHXUCSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NCCS

Origin of Product

United States

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